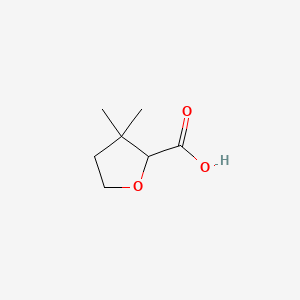
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid (EMTOTA) is an organic compound derived from the oxidation of 1,2,4-triazole. It has been studied extensively due to its potential applications in medicine and chemistry. EMTOTA is an important building block for the synthesis of other compounds, and its properties have been used to develop various drugs and pharmaceuticals.
作用機序
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid acts as a proton donor, donating a proton to the target molecule. This protonation results in the formation of a new bond between the two molecules, resulting in the formation of a new compound. This new compound can then be further manipulated to create various drugs and pharmaceuticals.
Biochemical and Physiological Effects
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of various enzymes involved in the synthesis of cholesterol. In addition, it has been studied for its potential effects on the immune system, as well as its potential anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
The advantages of using 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid in laboratory experiments include its relatively low cost and ease of synthesis. It is also a relatively stable compound and is not easily degraded by light or heat. The main limitation of using 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
Future research into 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid could focus on its potential applications in medicine and agriculture. In particular, further research into its potential effects on the immune system, its potential anti-inflammatory and anti-cancer effects, and its potential as a fertilizer or plant growth enhancer could be beneficial. In addition, further research into its potential use in the synthesis of various drugs and pharmaceuticals could be beneficial. Finally, further research into its potential as an oxidizing agent could be beneficial, as this could lead to the development of more efficient and cost-effective methods for synthesizing various compounds.
合成法
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can be synthesized by the oxidation of 1,2,4-triazole. The reaction is typically carried out in aqueous solution using a suitable oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out at a temperature of around 100°C and the reaction time is typically around one hour. The resulting product is a white, crystalline solid.
科学的研究の応用
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has been studied extensively for its potential applications in medicine and chemistry. It has been used in the synthesis of various drugs and pharmaceuticals, including antibiotics and anti-cancer agents. It has also been studied as a potential treatment for various diseases, including Alzheimer’s, Parkinson’s, and Huntington’s. In addition, it has been studied for its potential applications in agriculture, as a fertilizer or plant growth enhancer.
特性
IUPAC Name |
2-(3-ethyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-5-8-10(4-6(11)12)7(13)9(5)2/h3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPTUCHQLFJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)



![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
